(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid
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Overview
Description
(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative with a methylcarbamoyl group at the 4-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes functionalization to introduce the necessary substituents.
Functional Group Introduction: The methylcarbamoyl group is introduced through a reaction with methyl isocyanate under controlled conditions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide as a reagent in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the methylcarbamoyl group, making it less versatile in certain reactions.
4-(Methylcarbamoyl)cyclohexane: Lacks the carboxylic acid group, limiting its applications in carboxylation reactions.
Uniqueness
(1r,4r)-4-(methylcarbamoyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the methylcarbamoyl and carboxylic acid groups, which provide a combination of reactivity and functionality not found in similar compounds. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2763891-24-1 |
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Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
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